Product packaging for Sodium urate(Cat. No.:)

Sodium urate

Cat. No.: B8466933
M. Wt: 190.09 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
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Description

Contextualization within Purine (B94841) Metabolism and Biomineralization Research

Sodium urate is the final product of purine metabolism in humans. nih.govijcrt.org Purines, derived from dietary sources and the natural turnover of nucleic acids, are ultimately converted into uric acid. mhmedical.com In the physiological environment, with a pH of approximately 7.4, uric acid predominantly exists as its conjugate base, the urate anion. nih.govuomustansiriyah.edu.iq This urate then combines with sodium ions to form monothis compound. ijcrt.org

The solubility of this compound in bodily fluids is a critical factor. When its concentration surpasses the saturation point, which is approximately 6.8 mg/dL in plasma, the solution becomes supersaturated, increasing the risk of crystallization. nih.govmdpi.com This process of crystal formation, a key area of biomineralization research, is influenced by several factors including temperature, pH, and the presence of other molecules. cymitquimica.comontosight.ai For instance, a decrease in temperature can lower the solubility of this compound, promoting its precipitation. mdpi.com The study of how and why these crystals form within a biological environment is a significant focus of biomineralization research. acs.org

Historical Trajectories and Modern Perspectives in this compound Science

The scientific understanding of this compound has a long and rich history. As early as 1679, the Dutch scientist Antonie van Leeuwenhoek observed crystals from a gouty tophus, which were later identified as being composed of uric acid. the-rheumatologist.org In the 19th century, Alfred Baring Garrod firmly established the link between high levels of uric acid in the blood and gout, proposing that the deposition of "urate of soda" crystals was the cause of the associated inflammation. the-rheumatologist.org

Early research focused on the chemical identification and pathological implications of these crystals. biotech-asia.org The development of treatments often involved empirical observations. wikidoc.org Modern perspectives have shifted towards a more nuanced understanding of the molecular mechanisms underlying this compound crystallization and its interaction with the immune system. jrd.or.kr Advanced imaging techniques, such as dual-energy computed tomography (DECT), now allow for the non-invasive detection and quantification of this compound crystal deposits in the body, providing new insights into the progression of related diseases. ajronline.orgquantumimaging.com.auopenaccessjournals.com

Contemporary Challenges and Emerging Frontiers in this compound Research

Despite significant progress, several challenges and exciting frontiers remain in the study of this compound. A primary challenge is to fully elucidate the precise factors that trigger the initial formation (nucleation) of this compound crystals in vivo. ontosight.ai While hyperuricemia is a known prerequisite, not all individuals with high uric acid levels develop crystal deposits, suggesting the involvement of other local and systemic factors. jrd.or.kr

Emerging research is exploring the intricate interplay between this compound crystals and the innate immune system, particularly the activation of the NLRP3 inflammasome, which leads to the production of inflammatory cytokines. jrd.or.krinvivogen.com Another frontier is the development of novel therapeutic strategies that go beyond simply lowering uric acid levels. These include the development of selective inhibitors of urate transporters and even the potential use of purine-degrading bacteria to reduce uric acid production. researchgate.net Furthermore, the role of this compound in conditions beyond gout, such as kidney disease and cardiovascular disease, is an active area of investigation. mdpi.comphysiology.org The development of more sophisticated imaging and analytical techniques continues to open new avenues for understanding the multifaceted role of this critical compound in health and disease. nih.govnih.gov

Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₅H₃N₄NaO₃ ontosight.ai
Molecular Weight190.09 g/mol chemsrc.com
AppearanceWhite crystalline powder cymitquimica.com
Crystal SystemTriclinic nih.govijcrt.org
Solubility in Plasma (approx.)6.8 mg/dL nih.govmdpi.com

Factors Influencing this compound Crystallization

FactorEffect on CrystallizationSource
Urate Concentration Increased concentration above saturation point promotes crystallization. nih.gov
Temperature Lower temperatures decrease solubility, favoring crystallization. mdpi.com
pH An acidic environment can promote crystallization. mdpi.com
Presence of other molecules Can either promote or inhibit crystal formation. mdpi.com

Historical Milestones in this compound Research

YearDiscoveryResearcher(s)Source
1679First description of crystals from a gouty tophus.Antonie van Leeuwenhoek the-rheumatologist.org
1797Chemical identification of uric acid in gouty tophi.William Hyde Wollaston the-rheumatologist.org
1854Established the link between high blood uric acid and gout.Alfred Baring Garrod the-rheumatologist.org
1962Demonstrated that this compound crystals induce inflammation.McCarty and Hollander the-rheumatologist.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N4NaO3 B8466933 Sodium urate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3N4NaO3

Molecular Weight

190.09 g/mol

IUPAC Name

sodium;3,7-dihydropurin-9-ide-2,6,8-trione

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

NAFSTSRULRIERK-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]

Canonical SMILES

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+]

Origin of Product

United States

Fundamental Principles and Mechanisms of Sodium Urate Crystallization

Thermodynamics and Kinetics of Sodium Urate Supersaturation and Precipitation

For crystallization to occur, a solution must first become supersaturated, meaning the concentration of the solute (urate) exceeds its equilibrium solubility limit. nih.gov Plasma is generally considered saturated with urate at a concentration of approximately 6.8 mg/dL (405 µmol/L). nih.gov Beyond this point, the solution is supersaturated, and the thermodynamic driving force for precipitation increases. nih.govuchicago.edu This supersaturated state stores energy that can be released by the formation of a solid crystal phase. uchicago.edu

The solubility of this compound is not a fixed value but is highly dependent on various physicochemical and environmental factors. Elevated urate concentration is the principal factor required for all stages of MSU crystallization. nih.govresearchgate.net However, other conditions significantly modulate the saturation point. european-crystal-network.com

Temperature: Urate solubility is directly proportional to temperature. nih.gov In vitro studies demonstrate that a decrease in temperature leads to reduced urate solubility. nih.govresearchgate.net For instance, a reduction from 37°C to 35°C is sufficient to lower the solubility point from 6.8 mg/dL to 6.0 mg/dL. nih.gov The standard saturation threshold of 6.8 mg/dL is based on a temperature of 37°C, but in peripheral joints, where temperatures can be closer to 33°C, the actual solubility threshold is likely lower, around 5.3 mg/dL. european-crystal-network.com

pH: The effect of pH on urate solubility is complex. Minimal solubility is observed in the pH range of 7 to 9. nih.govresearchgate.net At a urinary pH below 5.5, the less soluble, undissociated uric acid form predominates. nih.govresearchgate.net In solutions containing sodium, uric acid is rapidly transformed into the more stable this compound at a pH greater than 6. nih.gov

Ion Concentrations: The presence of other ions, particularly sodium, significantly affects urate solubility. nih.gov Increased sodium ion concentrations reduce urate solubility and promote nucleation in a dose-dependent manner. nih.govresearchgate.net As urate concentration decreases, a higher concentration of sodium ions is required for spontaneous nucleation. nih.gov Calcium ions have also been shown to greatly increase the crystallization of monothis compound by enhancing both nucleation and growth. nih.govbmj.comnih.gov

Biological Molecules: Various components found in connective tissues can influence urate solubility. While factors like bovine cartilage homogenates and healthy human synovial fluid have been reported to enhance urate solubility, other biological molecules can promote nucleation. nih.govresearchgate.net

FactorEffect on this compound SolubilityReference
Decreased TemperatureDecreases Solubility nih.govnih.govresearchgate.net
pH (Range 7-9)Decreases Solubility (Minimal Solubility) nih.govresearchgate.net
Increased Sodium Ion ConcentrationDecreases Solubility nih.govresearchgate.net
Increased Calcium Ion ConcentrationDecreases Solubility / Promotes Crystallization nih.govbmj.comnih.gov
Connective Tissue Factors (e.g., healthy synovial fluid)Enhances Solubility nih.govresearchgate.net

Supersaturation alone is not sufficient to trigger immediate crystallization. nih.gov There is typically a lag phase known as the induction time , which is the time elapsed before the first crystals are detected. rsc.orgstrath.ac.uk This period is required to overcome the energy barrier to nucleation. rsc.orgstrath.ac.uk

The induction time is inversely related to the rate of nucleation; a higher nucleation rate corresponds to a shorter induction time. ijcce.ac.irijcce.ac.ir Research shows that increasing the level of supersaturation reduces the induction time, consistent with classical nucleation theory. ijcce.ac.irijcce.ac.ir The process of nucleation is stochastic, meaning it is a random process. rsc.orgstrath.ac.uk This can lead to significant variations in measured induction times even under identical experimental conditions, especially when the number of nuclei forming is very small. rsc.orgstrath.ac.uk

Mechanisms of this compound Nucleation

Nucleation is the process where solute molecules in a supersaturated solution begin to cluster together to form a stable solid phase. nih.gov This can occur through two primary mechanisms: homogeneous and heterogeneous nucleation.

Homogeneous nucleation occurs when crystal nuclei form spontaneously within a solution without the influence of any foreign surfaces or impurities. nih.gov This process requires a higher level of supersaturation compared to heterogeneous nucleation because a larger energy barrier must be overcome. nih.gov The pathway involves dispersed urate and sodium ions gathering into transient clusters; these clusters must then aggregate further to reach a critical size where they become stable nuclei, resistant to the dispersion forces of the solvent that would otherwise cause them to redissolve. nih.govnih.gov

Heterogeneous nucleation is the formation of crystals on a pre-existing surface, or nidus. nih.gov This process is energetically more favorable and can occur at lower levels of supersaturation than homogeneous nucleation. nih.gov A wide variety of biological and foreign substances can act as substrates for this compound nucleation.

Proteins: Specific proteins can promote crystallization. Human serum albumin (HSA) has been shown to accelerate MSU nucleation, particularly at a pH above 7.5. semanticscholar.org This effect is believed to occur through the interaction of carboxylate groups on the protein with the sodium cation layers on the faces of the incipient crystal. semanticscholar.org Uric acid-binding antibodies and other globulins have also been identified as promoters. nih.govresearchgate.net

Connective Tissue Components: Elements within joints, such as collagen, may serve as templates for nucleation. nih.govresearchgate.net Synovial fluid from individuals with gout has been shown to promote MSU crystallization in vitro, an effect not observed with synovial fluid from patients with other forms of arthritis. nih.govnih.gov

Other Crystals: Pre-existing crystals can act as seeds for secondary nucleation. nih.gov For example, monothis compound can induce the heterogeneous nucleation of calcium oxalate. researchgate.netebm-journal.org Similarly, lead urate crystals can serve as a nidus for the nucleation of monothis compound crystals at urate concentrations where they would not otherwise form. researchgate.net

Physical Factors: Mechanical stress or shock can induce MSU crystal formation in a supersaturated solution, which may be relevant to the predilection for crystallization in joints that experience repeated mechanical forces. nih.govnih.govbmj.com

Substrate/FactorEffect on this compound NucleationReference
Human Serum Albumin (HSA)Accelerates nucleation, especially at pH > 7.5 semanticscholar.org
CollagenPromotes nucleation nih.govresearchgate.net
Gouty Synovial FluidPromotes nucleation nih.govnih.gov
Uric Acid Binding AntibodiesPromotes nucleation nih.govresearchgate.net
Lead Urate CrystalsAct as seeds for heterogeneous nucleation researchgate.net
Calcium IonsEnhances nucleation nih.govnih.gov
Mechanical ShockInduces nucleation nih.govnih.govbmj.com

This compound Crystal Growth Dynamics

Once a stable nucleus has formed, it begins to grow by the addition of more solute molecules from the supersaturated solution. nih.gov The rate of crystal propagation increases with higher urate concentrations. nih.govnih.gov

This compound crystals exhibit anisotropic growth, meaning they grow at different rates along different crystal axes. nih.govresearchgate.net Growth occurs most rapidly at the longitudinal ends of the crystal, which results in the characteristic long, narrow, needle-shaped morphology. nih.govresearchgate.net This triclinic crystal structure consists of stacked sheets of purine (B94841) rings. nih.govresearchgate.net

In vitro studies using gel diffusion techniques have revealed a variety of crystal morphologies that can develop over time. Initially, needle and spherulite (spherical aggregate) type crystals are observed. researchgate.net Over several weeks, more complex forms can appear, including arboresque (tree-like), dumbbell-shaped, and plumose (feathery) structures, eventually forming complete spherulites and their aggregates. researchgate.net More recent research suggests a nonclassical crystallization pathway involving multiple stages: the initial formation of fibril-like amorphous subunits, the agglomeration of these nanoscale units, and finally a phase transition from the amorphous state to filamentous crystals. acs.org

Growth Rates and Morphological Evolution

The growth of this compound crystals is fundamentally driven by the degree of supersaturation of urate in a solution. In vitro studies have consistently demonstrated that as the concentration of urate increases, the rate of crystal growth also increases. nih.gov This relationship is characterized by a linear correlation between crystal length and time when temperature and urate concentration are held constant. nih.gov

Once a this compound crystal nucleus forms and stabilizes, its growth is anisotropic, showing a marked preference for elongation. This predisposition for longitudinal over latitudinal growth is responsible for the characteristic needle-like, or acicular, morphology of monothis compound (MSU) crystals observed in physiological and pathological contexts. nih.gov The growth process can occur through the spontaneous appearance of islands on the crystal surface, a mechanism consistent with two-dimensional island nucleation and spread. nih.govrsc.org

In controlled in vitro environments, the morphological evolution of monothis compound monohydrate (MSUM) crystals can be observed over time. Studies using single diffusion gel techniques have documented a progression of morphologies. Initially, after a period of incubation, needle and spherulite type crystals are observed. pjps.pk Over more extended periods, a variety of more complex habits can emerge, including:

Arboresque (tree-like) structures pjps.pk

Crystal sheaves pjps.pk

Densely branched spherulites pjps.pk

Dumbbell shapes pjps.pkresearchgate.net

Mushroom-type spherulites pjps.pk

Plumose (feathery) aggregates pjps.pk

Hexagonal prismatic crystals (observed more rarely) pjps.pk

After an extended period, these forms can aggregate into complete spherulites. pjps.pk Transmission electron microscopy of both natural and synthetic MSU crystals reveals identical internal structures, with surfaces that can exhibit angular or wavy irregularities. nih.gov

Table 1: Observed Morphologies of Monothis compound Monohydrate Crystals In Vitro

Morphology Description Time of Observation (in gel diffusion)
Needles Elongated, acicular crystals Early (e.g., 14 days)
Spherulites Spherical aggregates of crystals Early to late (e.g., 14-40 days)
Dumbbell Two spherical forms connected Intermediate
Crystal Sheaves Bundles of parallel crystals Intermediate
Arboresque Branching, tree-like patterns Intermediate to late
Plumose Feathery aggregates Intermediate

Role of Impurities and Additives in Crystal Growth Modulation

The crystallization of this compound is highly sensitive to the presence of various ions, macromolecules, and other additives, which can either promote or inhibit crystal nucleation and growth.

Ionic Influences: The concentration of cations in the solution plays a critical role. Sodium ions (Na⁺) are a key component of MSU crystals and their presence at physiologically relevant concentrations reduces urate solubility, thereby promoting crystallization. nih.gov Increasing sodium ion concentrations have been shown to result in a greater number of MSU crystals in a dose-dependent manner. nih.govrsc.org

Other common serum cations exhibit more complex and sometimes contradictory effects. Some studies have reported that potassium (K⁺), magnesium (Mg²⁺), and ammonium (B1175870) (NH₄⁺) ions can inhibit MSU nucleation at physiological concentrations. rsc.org However, other research suggests that Na⁺, NH₄⁺, Ca²⁺, and Mg²⁺ ions can have a salting-out effect, reducing MSUM solubility and potentially promoting nucleation. rsc.org Conversely, K⁺ has been reported to have a salting-in effect, increasing solubility. rsc.org Calcium ions (Ca²⁺) have been suggested to reduce MSU solubility and promote nucleation, possibly by forming an initial calcium urate nucleus. nih.gov The complexation of iron (Fe³⁺) by urate crystals has also been studied, with evidence suggesting it can play a role in subsequent inflammatory events. nih.gov

Table 2: Effect of Various Cations on this compound Crystallization

Cation Reported Effect(s) Reference(s)
Sodium (Na⁺) Promotes nucleation; reduces solubility nih.govrsc.org
Potassium (K⁺) Inhibits nucleation; increases solubility (salting-in) rsc.org
Magnesium (Mg²⁺) Inhibits nucleation; reduces solubility (salting-out) rsc.org
Calcium (Ca²⁺) Promotes nucleation; reduces solubility nih.govrsc.org
Ammonium (NH₄⁺) Inhibits nucleation; reduces solubility (salting-out) rsc.org

Macromolecular and Biological Modulators: Various biological macromolecules present in connective tissues and synovial fluid can significantly modulate MSU crystallization. The effects, however, are often conflicting across different studies, likely due to variations in experimental conditions.

Albumin: The role of albumin is particularly controversial. Some studies report that it has no effect or even strongly inhibits MSU crystallization by blocking active growth sites or increasing urate solubility. nih.govresearchgate.net In contrast, other research suggests that albumin can accelerate crystallization kinetics, especially at lower concentrations, by favoring clustering and nucleation. nih.govresearchgate.net It has been proposed that carboxylate groups on albumin may even incorporate into the MSU crystal structure, stabilizing the nuclei. nih.govresearchgate.net

Chondroitin Sulfate (B86663): This glycosaminoglycan has been reported to increase the growth rate of MSUM crystals. ubc.ca It may also promote MSU crystal formation by enhancing nucleation or increasing growth rates. nih.gov

Hyaluronic Acid: Hyaluronic acid has been found to cause significant inhibition of the growth of MSUM crystals, possibly by adsorbing onto the crystal surface and "poisoning" active growth sites. ubc.ca

Other Factors: Various other biological components have been shown to promote MSU nucleation, including uric acid binding antibodies, globulins, and collagen. nih.gov

Polymorphism and Phase Transitions of this compound

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different forms, or polymorphs, can have distinct physicochemical properties.

Identification and Characterization of Monohydrate and Other Forms

The most clinically relevant and common form of crystallized this compound is monothis compound monohydrate (MSUM) , with the chemical formula NaC₅H₃N₄O₃·H₂O. nih.gov This form is the primary constituent of the crystalline deposits found in the joints and tissues of individuals with gout. nih.gov

The crystal structure of MSUM has been characterized as triclinic . nih.govijcrt.org This means its crystal lattice is described by three unequal axes, with none being perpendicular to the others. nih.gov Macroscopically, this underlying triclinic structure gives rise to the well-known needle-shaped crystals. nih.gov Within the crystal, urate anions are linked by hydrogen bonds, forming sheets of purine rings. Water molecules and sodium ions are integral to the structure, with water coordinating to the sodium ions and bonding to the purine rings, causing a rippling of the sheets. These sheets then stack to form the elongated crystal. nih.gov

While MSUM is the predominant form in gout, other urate-containing crystals can be found in the human body, particularly in the context of urinary stones. These include:

Anhydrous Uric Acid: The most common form found in uric acid kidney stones. It is more thermodynamically stable than the dihydrate form. mdpi.com

Dihydrate Uric Acid: A less stable form that tends to gradually transition to the anhydrous form. mdpi.com

Amorphous Urates: Non-crystalline, shapeless granules of urate salts (including sodium, potassium, magnesium, or calcium) that can be found in acidic urine. biron.comresearchgate.net

Metastability and Transformation Pathways between Polymorphs

The different crystalline and non-crystalline forms of urate can exist in a state of metastability, where a less stable form may persist for a time before transforming into a more thermodynamically stable one.

A significant pathway for the formation of crystalline monothis compound monohydrate appears to follow a nonclassical crystallization mechanism. This process does not begin with the direct formation of a crystalline nucleus from solution. Instead, it involves a phase transition from an amorphous precursor. acs.org

The proposed pathway involves three main stages:

Molecular Aggregation: Urate and sodium ions in solution first aggregate to form fibril-like amorphous subunits. acs.org

Agglomeration: These nano-sized amorphous subunits then agglomerate into larger particles. acs.org

Phase Transition: Finally, a phase transition occurs, transforming the amorphous agglomerates into filamentous, crystalline MSUM. acs.org

Thermal analysis has shown that the amorphous form contains a higher water content compared to the crystalline MSUM. acs.org This amorphous-to-crystalline pathway suggests that the initial pathogenic deposits may be non-crystalline in nature.

The transformation between different polymorphs can also be influenced by the surrounding environment, a process known as solvent-mediated polymorphic transformation. mdpi.com In this process, a metastable form dissolves and the more stable form subsequently nucleates and grows from the solution. mdpi.com For instance, dihydrate uric acid is known to convert to the more stable anhydrous form over time. mdpi.com While specific solvent-mediated transformation pathways between different this compound polymorphs are less well-documented in the literature, the principle suggests that the local chemical environment (e.g., synovial fluid, urine) can play a crucial role in determining which crystal form is present.

Advanced Structural Elucidation and Morphological Analysis of Sodium Urate Crystals

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens to probe the molecular structure and bonding within sodium urate crystals. By analyzing the interaction of electromagnetic radiation with the crystal lattice, researchers can glean detailed information about its chemical composition and the nature of its constituent bonds.

Raman and Infrared Spectroscopy for Molecular Structure and Bonding

Raman and Infrared (IR) spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint of a substance. nih.govutwente.nl In the context of this compound, these methods are instrumental in identifying characteristic functional groups and understanding the molecular architecture.

Infrared spectroscopy of this compound monohydrate reveals a distinct spectral signature. journals.co.za Key absorption bands include a bifid peak around 1370 and 1350 cm⁻¹ and a peak at 1260 cm⁻¹, which replaces the 1300 cm⁻¹ peak seen in uric acid. journals.co.za A notable feature is the absence of a peak at 1035 cm⁻¹, a characteristic present in uric acid but absent in ammonium (B1175870) acid urate as well. journals.co.za The region between 840 and 720 cm⁻¹ displays a broad, serrated band. journals.co.za These spectral features allow for the clear differentiation of this compound from other related compounds like uric acid and ammonium acid urate. journals.co.za

Raman spectroscopy provides further insights into the molecular vibrations of this compound. Studies have identified numerous characteristic Raman peaks for MSU crystals. nih.gov For instance, specific peaks observed in the Raman spectrum of MSU deposits include those at approximately 588, 628, 686, and 1503 cm⁻¹. nih.gov The intensity of certain peaks, such as those around 1061 and 1128 cm⁻¹, can be significantly greater in the presence of MSU crystals compared to healthy tissue, helping to confirm their presence. nih.gov Fourier transform infrared spectroscopy and Raman spectra have demonstrated that filamentous MSU crystals possess a structure that is remarkably similar to that of amorphous agglomerates. acs.org

Characteristic Raman Peaks of Monothis compound (MSU) Crystals
Raman Shift (cm⁻¹)Significance
588Characteristic peak present in MSU deposits. nih.gov
628Characteristic peak present in MSU deposits. nih.gov
686Characteristic peak present in MSU deposits. nih.gov
1061Intensity suggests presence of MSU. nih.gov
1128Intensity suggests presence of MSU. nih.gov
1503Characteristic peak present in MSU deposits. nih.gov

Nuclear Magnetic Resonance (NMR) for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local chemical environment of atomic nuclei. mdpi.comlibretexts.org While detailed NMR studies specifically on this compound are not extensively reported in the provided context, the principles of solid-state NMR (ssNMR) are highly relevant for characterizing crystalline and amorphous solids. nih.govwikipedia.org

In solid-state NMR, interactions such as dipolar coupling and chemical shift anisotropy, which are averaged out in solution, provide rich structural information. libretexts.orgwikipedia.org Techniques like magic-angle spinning (MAS) are employed to narrow the broad spectral lines typically observed in solids, enhancing resolution. mdpi.comwikipedia.org For a compound like this compound, ¹³C and ¹⁵N ssNMR could elucidate the structure and packing of the urate anions within the crystal lattice. Furthermore, ¹H ssNMR could provide insights into the water molecules present in the monohydrate form and their interactions with the sodium and urate ions. While specific experimental data for this compound is not available in the search results, the application of ssNMR holds significant potential for detailed structural analysis.

Diffraction-Based Structural Determination

Diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered radiation, the precise geometry of the crystal lattice can be reconstructed.

X-ray Diffraction (XRD) for Crystalline Lattice and Unit Cell Analysis

X-ray diffraction (XRD) is a fundamental technique for the analysis of crystalline materials. measurlabs.commdpi.com It allows for the determination of the crystal system, space group, and unit cell dimensions. measurlabs.comtcd.ie For monothis compound monohydrate (MSUM), XRD studies have confirmed its triclinic crystal structure. scielo.bracs.orgnih.gov

The unit cell parameters for MSUM have been refined as follows: a = 10.888 Å, b = 9.534 Å, c = 3.567 Å, with angles α = 95.06°, β = 99.47°, and γ = 97.17°. acs.org The space group is identified as P1̅. acs.org This detailed structural information reveals that the urate anions are linked by hydrogen bonds, forming two-dimensional sheets parallel to the (011) plane. acs.org These sheets are then stacked and held together by π–π interactions to create the full three-dimensional crystal structure. acs.org Powder X-ray diffraction (PXRD) is particularly useful for identifying the crystalline phases present in a sample and can be used to follow the transformation from an amorphous precursor to the crystalline MSUM form. acs.org

Crystallographic Data for Monothis compound Monohydrate (MSUM)
ParameterValue
Crystal SystemTriclinic scielo.bracs.orgnih.gov
Space GroupP1̅ acs.org
a (Å)10.888 acs.org
b (Å)9.534 acs.org
c (Å)3.567 acs.org
α (°)95.06 acs.org
β (°)99.47 acs.org
γ (°)97.17 acs.org

Electron Diffraction for Nanocrystalline Investigations

Electron diffraction is a powerful technique for determining the structure of nanocrystalline materials, which may be too small for conventional single-crystal X-ray diffraction. axt.com.aunih.gov This method utilizes an electron beam to generate a diffraction pattern from which the crystal structure can be solved. axt.com.au

For this compound, which can form as nanocrystals, electron diffraction offers a means to investigate their atomic arrangement. The technique is particularly valuable for studying the early stages of crystal formation and the structure of very small crystalline domains. acs.orgaxt.com.au While specific studies applying advanced electron diffraction techniques like 3D electron diffraction (MicroED) to this compound were not detailed in the search results, the methodology is well-suited for such investigations, especially in understanding the transition from amorphous aggregates to crystalline structures. acs.orgaxt.com.aumdpi.com

High-Resolution Microscopy and Imaging for Morphological Characterization

High-resolution microscopy techniques are essential for visualizing the morphology, or the size and shape, of this compound crystals. These methods provide direct visual evidence of the crystal habit and can reveal details about their growth patterns and aggregation.

Microscopic studies have consistently shown that monothis compound monohydrate crystals typically exhibit a characteristic needle-like or rod-like morphology. scielo.brijcrt.orgacs.org The length of these crystals can vary, with some studies reporting average lengths of around 33 ± 8 μm, while others have observed lengths ranging from 5 to 25 micrometers. ijcrt.orgacs.org

Transmission electron microscopy (TEM) has been used to study the ultrastructure of both natural and synthetic MSU crystals, revealing identical internal structures. nih.gov At higher magnifications, the crystal surfaces can show angular or wavy irregularities. nih.gov In some instances, smaller crystals have been observed on the surface of larger ones. nih.gov Different growth patterns have also been identified, including spherical ring-banded, dumbbell, and composite spherulites. researchgate.net The specific morphology can be influenced by factors such as the level of supersaturation. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Topography and Crystal Habit

Under SEM, the surfaces of these crystals can exhibit irregularities, such as angular or wavy features. bmj.comnih.gov In some instances, smaller crystals have been observed on the surface of larger ones. bmj.comnih.gov The triclinic crystal structure of MSU, which has three unequal axes not perpendicular to each other, dictates its macroscopic needle-like shape. ijcrt.orgnih.gov This structure results from sheets of purine (B94841) rings formed by hydrogen-bonded urate anions, leading to a predisposition for longitudinal growth over latitudinal growth. nih.gov

Studies using SEM have also been instrumental in observing the effects of various substances on crystal morphology. For example, the presence of certain methylxanthines did not alter the fundamental needle-like shape of the crystals. uib.es Furthermore, SEM has been used to confirm the morphology of MSU crystals synthesized in laboratory settings for research purposes, ensuring they are representative of those found in pathological conditions. nih.gov

Microscopy Technique Key Findings on this compound Crystals References
Scanning Electron Microscopy (SEM) Reveals characteristic needle-like or rod-shaped morphology. bmj.comnih.gov
Crystal length typically ranges from 5 to 40 µm. nih.govijcrt.org
Surfaces can show angular or wavy irregularities. bmj.comnih.gov
Confirms the triclinic crystal structure's influence on the macroscopic shape. ijcrt.orgnih.gov

Transmission Electron Microscopy (TEM) for Nanoscale Features and Internal Structure

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal structure and nanoscale features of this compound crystals. TEM studies have shown that both natural and synthetic MSU crystals possess identical internal structures. bmj.combmj.comnih.gov

TEM analysis has revealed that MSU crystals, which appear as needle- or rod-shaped at lower magnifications, can show apparent stacking of crystal components with a continuous internal structure. bmj.com At higher magnifications, the surfaces of these crystals display angular or wavy irregularities. nih.govnih.gov Interestingly, a protein-like coating on the crystal surface is generally not observed, except in specific cases from asymptomatic patients with a high crystal load in their synovial fluid. bmj.combmj.com

The use of TEM has also been crucial in identifying different types of microcrystals in synovial fluid, including MSU. nih.gov It has been noted, however, that MSU crystals can be dissolved during standard tissue processing for TEM, sometimes leaving only crystal outlines. bmj.com Despite this challenge, TEM of intact crystals dried on grids provides a valuable method for examining their ultrastructure. bmj.combmj.com

Microscopy Technique Key Findings on this compound Crystals References
Transmission Electron Microscopy (TEM) Shows identical internal structures for natural and synthetic crystals. bmj.combmj.comnih.gov
Reveals apparent stacking of crystal components. bmj.com
Crystal surfaces exhibit angular or wavy irregularities at high magnification. nih.govnih.gov
Generally, no protein-like surface coating is observed. bmj.combmj.com
Can identify various microcrystals in synovial fluid. nih.gov

Atomic Force Microscopy (AFM) for Surface Interactions and Growth Mechanisms

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the study of crystal surfaces at the molecular level, providing significant insights into their growth mechanisms. In situ AFM studies on MSU crystals have been pivotal in understanding how these crystals grow under simulated physiological conditions. rsc.orggeorgetown.eduresearchgate.net

AFM has demonstrated that the growth of MSU crystals on their (010) surface occurs through a two-dimensional island nucleation and spread mechanism. rsc.orggeorgetown.eduresearchgate.net This process involves the spontaneous appearance of nanoscale islands on the crystal surface, which then grow and coalesce. georgetown.edu These islands exhibit unique faceting that is not typically seen in fully developed crystals. rsc.orgresearchgate.net There is a preferred alignment of the long axis of these islands with the underlying crystal structure. rsc.orgresearchgate.net

Furthermore, AFM has been used to investigate crystal growth kinetics in detail. rsc.org It has revealed that growth on different crystal faces proceeds at different rates and that multi-layered steps can grow faster than elementary ones. rsc.org AFM can also detect microcrystals, including MSU, in synovial fluid that may be missed by other techniques like polarized light microscopy. nih.gov The detailed surface topology, including lattice parameters and structural irregularities, can be clearly visualized with AFM. nih.gov

Microscopy Technique Key Findings on this compound Crystals References
Atomic Force Microscopy (AFM) Demonstrates a two-dimensional island nucleation and spread growth mechanism. rsc.orggeorgetown.eduresearchgate.net
Reveals the spontaneous appearance and growth of nanoscale islands on the crystal surface. georgetown.edu
Shows unique faceting of growth islands. rsc.orgresearchgate.net
Allows for detailed investigation of crystal growth kinetics. rsc.org
Can detect microcrystals in synovial fluid missed by other methods. nih.gov

Interactions of Sodium Urate with Biological and Bio Inspired Systems

Protein-Sodium Urate Interactions and Adsorption Phenomena

The surface of monosodium urate (MSU) crystals, once formed in a biological fluid, rapidly becomes coated with a variety of proteins. This adsorption is not a random event but is governed by physicochemical principles, including the properties of the crystal surface and the proteins themselves. The naked MSU crystal surface is characterized by a negative charge and high reactivity, allowing it to nonspecifically bind numerous plasma proteins. musculoskeletalkey.com This protein layer can significantly modulate the crystal's subsequent interactions with cells.

The process of protein adsorption onto a solid surface like a this compound crystal can be quantitatively described by adsorption isotherms and kinetic models. An adsorption isotherm illustrates the relationship between the concentration of the protein in the solution and the amount adsorbed onto the crystal surface at a constant temperature and equilibrium. nih.govresearchgate.net While specific isotherm data for this compound is not extensively detailed in the provided literature, studies on analogous crystal systems, such as calcium pyrophosphate dihydrate (CPPD) crystals, provide valuable insights.

For instance, the adsorption of bovine serum albumin (BSA) onto m-CPPD crystals was found to follow a Langmuir-Freundlich isotherm. mdpi.com This model suggests a heterogeneous surface with a finite number of binding sites and allows for interactions between adsorbed molecules. mdpi.comscielo.br The parameters derived from this model, such as the maximum adsorption capacity (N) and the affinity constant (K), indicated a relatively small quantity of adsorbed BSA and a low affinity of the protein for the m-CPPD surface. mdpi.com This suggests weak interactions between the protein and the crystal but stronger interactions between the adsorbed protein molecules, promoting crystal agglomeration. mdpi.com

The kinetics of adsorption, which describe the rate at which proteins bind to the crystal surface, are often evaluated using models like the pseudo-first-order and pseudo-second-order models. mdpi.com Determining the kinetics is crucial to ensure that equilibrium has been reached when measuring isotherm data. nih.gov For example, in studies of protein adsorption on other materials, the pseudo-second-order model has often been found to provide a good fit, suggesting that the rate-limiting step may be chemisorption. mdpi.com

Table 1: Representative Adsorption Parameters for Bovine Serum Albumin (BSA) on m-CPPD Crystals

This table presents data from a study on BSA adsorption on m-CPPD crystals, which serves as a model for understanding protein-crystal interactions. mdpi.com

ParameterValueDescription
N (Adsorption Capacity) 0.031 ± 0.005 µmol·m⁻²Represents the maximum amount of BSA that can be adsorbed per unit surface area of the crystal.
K (Affinity Constant) 0.04 ± 0.02 L·mmol⁻¹Reflects the low affinity or weak interaction between BSA and the m-CPPD crystal surface.
n (Heterogeneity Index) 1.4 ± 0.3A value greater than 1 suggests positive cooperativity, where adsorbed BSA molecules promote further adsorption.

Data sourced from a study on m-CPPD crystals as a model for crystal-protein interactions. mdpi.com

Protein adsorption onto this compound crystals is not uniform across the entire crystal surface. Instead, specific proteins exhibit preferential binding to certain crystal faces, edges, or irregularities. musculoskeletalkey.comnih.gov This specificity arises from the distinct surface properties of different crystal faces, which expose different arrangements of the urate molecule. nih.gov

A prominent example is C-reactive protein (CRP), which has been identified as a major MSU-binding protein. nih.govresearchgate.net Studies using fluorescence microscopy have shown that CRP does not bind evenly to the MSU crystal surface but rather concentrates on the edges or specific faces of the crystals. nih.govresearchgate.net Similarly, albumin appears to interact selectively with one of the hydrophilic faces of urate crystals. musculoskeletalkey.com This selective binding is significant as it implies that the biological response to the crystal may depend on which crystal faces are exposed or coated with specific proteins.

The three-dimensional structure of a protein is critical to its function and interactions. Changes in protein conformation, including denaturation, can significantly alter how a protein binds to a this compound crystal. Factors like pH and temperature can induce such conformational changes. musculoskeletalkey.commdpi.com For example, the ability of certain plasma proteins to promote MSU crystallization from supersaturated solutions in vitro has been shown to be dependent on the heat stability of the individual proteins. musculoskeletalkey.com

Denaturation, the process where a protein loses its native structure, can be caused by heat, extreme pH, or chemical agents. fiveable.me This unfolding often exposes hydrophobic regions of the protein that are typically buried in the interior. fiveable.me The exposure of these regions can lead to different and often stronger, non-specific interactions with surfaces. High salt concentrations can also denature proteins by disrupting the essential layer of water molecules on the protein surface and competing for electrostatic interactions within the protein. quora.comnih.gov While direct studies on denatured protein binding to MSU are limited, it is plausible that such changes would significantly affect adsorption kinetics and the composition of the protein layer on the crystal.

Interaction with Peptides and Small Molecules

Beyond large proteins, smaller molecules such as peptides and organic compounds can also interact with this compound, influencing its crystallization and stability.

Specific amino acid sequences have been shown to play a direct role in modulating the crystallization of this compound. Arginine-rich peptides, in particular, have been identified as effective inhibitors of this compound crystal formation. nih.govresearchgate.net The key to this inhibitory effect lies in the guanidine (B92328) group of the arginine residues. nih.govresearchgate.net This group can form hydrogen bonds and engage in electrostatic attraction with urate anions on the surface of amorphous this compound (ASU). nih.govresearchgate.net

The understanding of how specific molecules interact with this compound has led to the design and investigation of inhibitors that can prevent or alter its crystallization.

Peptidic Inhibitors: As discussed, arginine-rich peptides are potent inhibitors. nih.govresearchgate.net Research has further explored synergistic effects to enhance this inhibition. The combination of arginine-rich peptides and copper ions (Cu²⁺) has been shown to dramatically prolong the nucleation induction time of this compound (by approximately 48 hours) compared to either the peptide or the copper ions alone. acs.org This synergistic effect is attributed to the strong coordination between copper ions, urate, and the peptide, which efficiently stabilizes the amorphous this compound precursor. acs.org The length of the peptide chain is also a critical factor in this synergistic system. acs.org

Organic Inhibitors: Certain small organic molecules have also been identified as inhibitors of urate crystallization. Theobromine, a methylxanthine found in chocolate, has been shown in vitro to be a very effective inhibitor of uric acid crystallization. pagepressjournals.org Its metabolite, 7-methylxanthine, is also believed to have the potential to prevent the crystallization of this compound. pagepressjournals.org Another methylxanthine, 3-methylxanthine, also demonstrated preventative effects, although at higher concentrations. pagepressjournals.org These molecules represent a class of organic inhibitors that could be developed to manage this compound crystallization.

Table 2: Examples of Peptidic and Organic Modulators of this compound Crystallization

Modulator ClassSpecific Example(s)Mechanism of ActionEffect on Crystallization
Peptidic Arginine-rich peptides (e.g., Protamine)Binds to amorphous this compound via hydrogen bonds and electrostatic attraction, stabilizing the amorphous phase. nih.govresearchgate.netInhibits nucleation, prolongs induction time. nih.gov
Peptidic/Ionic Arginine-rich peptides + Copper (Cu²⁺) ionsSynergistic coordination with urate and the peptide, enhancing the stability of the amorphous precursor. acs.orgDramatically prolongs nucleation induction time (synergistic inhibition). acs.org
Organic Theobromine, 7-methylxanthineBelieved to interfere with the crystal lattice formation. pagepressjournals.orgInhibits uric acid/sodium urate crystallization. pagepressjournals.org

This compound Interactions with Cellular Components in Experimental Models

The interaction of this compound crystals with various cellular components is a critical area of study for understanding the inflammatory processes associated with conditions like gout. In experimental settings, these interactions are meticulously examined to delineate the precise mechanisms of cellular activation and response.

Cellular Uptake Mechanisms of this compound Crystals in In Vitro Systems

The uptake of monothis compound (MSU) crystals by cells is a primary event that initiates an inflammatory cascade. In vitro studies have demonstrated that this process is predominantly mediated by phagocytosis, a specialized form of endocytosis for internalizing large particles. Various cell types, including macrophages, monocytes, neutrophils, and even non-professional phagocytes like synoviocytes, have been shown to internalize MSU crystals. clinexprheumatol.orgnih.gov

The process of phagocytosis is a crucial step for the subsequent inflammatory response to MSU crystals. clinexprheumatol.org The internalization of these crystals is not a passive process but involves recognition by cell surface receptors. While the exact repertoire of receptors is still under investigation, studies have implicated Toll-like receptors (TLRs), specifically TLR2 and TLR4, in the efficient uptake of MSU crystals by macrophages. unil.ch Furthermore, the pattern recognition receptor CD14 has been identified as a key player that functionally interacts with TLR2 and TLR4 to mediate the inflammatory potential of MSU crystals. aai.org Interestingly, while CD14 is central to the inflammatory signaling, its absence in macrophages does not impair the actual phagocytosis of the crystals. aai.org

The physical characteristics of the MSU crystals, such as their size and shape, can also influence their uptake. Research has shown that medium-sized, long-aspect-ratio MSU crystals are taken up more readily by cells, leading to a more pronounced inflammatory response. researchgate.net Once inside the cell, the crystals are typically enclosed within a phagosome.

Table 1: Cellular Uptake of this compound Crystals in Experimental Models

Cell Type Uptake Mechanism Key Receptors/Factors Involved Experimental Observation
Macrophages Phagocytosis TLR2, TLR4, CD14 Internalization of MSU crystals is a prerequisite for inflammasome activation. unil.chaai.orgacrabstracts.org
Monocytes Phagocytosis Unspecified Differentiated macrophages can clear MSU crystals without a strong inflammatory response. nih.gov
Neutrophils Phagocytosis Unspecified Ingestion of MSU crystals leads to neutrophil cell death (NETosis). nih.govbmj.com
Synoviocytes Phagocytosis Unspecified Uptake of MSU crystals by synovial cells triggers an inflammatory state. nih.gov

Molecular Signaling Pathways Induced by this compound in Immune Cells (e.g., Macrophages, Monocytes) in Experimental Models

Following the uptake of monothis compound (MSU) crystals, a complex network of intracellular signaling pathways is activated within immune cells, leading to the production of pro-inflammatory mediators. A central and well-characterized pathway is the activation of the NLRP3 inflammasome. unil.chacrabstracts.orgnih.gov The inflammasome is a multiprotein complex that, upon sensing MSU crystals in the cytosol, activates caspase-1. aai.org Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature and highly inflammatory form, IL-1β, which is subsequently secreted from the cell. nih.govnih.govfrontiersin.org

The activation of the NLRP3 inflammasome is often described as a two-signal process. A priming signal, which can be provided by agonists of Toll-like receptors (TLRs), is required to upregulate the expression of NLRP3 and pro-IL-1β. nih.gov The MSU crystals then provide the second signal, triggering the assembly and activation of the inflammasome. unil.ch However, some studies suggest that MSU crystals alone can induce a complete inflammatory response in non-primed macrophages. nih.gov

Beyond the inflammasome, other signaling pathways play crucial roles in the cellular response to MSU crystals. The nuclear factor-kappa B (NF-κB) signaling pathway is activated by MSU, contributing to the transcription of pro-inflammatory genes, including IL1B. frontiersin.org Mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, are also engaged. aai.orgnih.gov Specifically, the JNK pathway has been shown to regulate a distinct metabolic and inflammatory program in macrophages exposed to MSU crystals. nih.gov In neutrophils, the Ras-Raf-ERK signaling pathway, which is dependent on the production of reactive oxygen species (ROS), is critical for MSU-induced NETosis. mdpi.com

Table 2: Key Signaling Pathways Activated by this compound in Immune Cells

Signaling Pathway Key Molecules Cell Type(s) Downstream Effects
NLRP3 Inflammasome NLRP3, ASC, Caspase-1 Macrophages, Monocytes Cleavage and secretion of mature IL-1β. unil.chacrabstracts.orgnih.gov
NF-κB Signaling NF-κB Macrophages Transcription of pro-inflammatory genes (e.g., IL1B, CXCL8, PTGS2). frontiersin.org
JNK Signaling JNK, JUN Macrophages Regulation of a unique metabolic and inflammatory gene program. nih.gov
MAPK Signaling (p38) p38 Macrophages Contributes to pro-inflammatory cytokine release. aai.org
MAPK Signaling (Ras-Raf-ERK) Ras, Raf, ERK Neutrophils Induction of NETosis. mdpi.com

Effects on Membrane Integrity and Permeability in Cultured Cells

Monothis compound (MSU) crystals can exert significant disruptive effects on the membranes of cultured cells. A primary mechanism of MSU-induced cell death is through the destabilization of the phagolysosomal membrane. Following phagocytosis, MSU crystals can perforate the phagosome, leading to the release of lysosomal contents into the cytoplasm. nih.govaai.org This "lysis from within" hypothesis is supported by studies showing that granules are necessary for neutrophil death after crystal ingestion. nih.gov

The release of lysosomal enzymes and the presence of crystals in the cytoplasm can trigger further cellular damage and activate inflammatory pathways like the NLRP3 inflammasome. frontiersin.org In addition to intracellular membrane damage, MSU crystals have been shown to directly interact with the outer plasma membrane, particularly in the absence of serum, which can otherwise coat the crystals and mitigate this effect. nih.gov This direct interaction can lead to "lysis from without," causing a loss of membrane integrity and cell death. nih.gov

Studies using erythrocytes as a model system have demonstrated that MSU crystals can induce hemolysis by creating "pores" in the cell membrane. nih.gov Pre-treatment of erythrocytes with protein crosslinking agents that stabilize membrane proteins was found to inhibit this crystal-induced lysis, suggesting that the mobility and aggregation of membrane proteins are involved in the lytic process. nih.gov Furthermore, early research indicated that uric acid can increase the permeability of membranes to certain dyes, supporting the concept that it can alter membrane barrier function. nih.gov The interaction of MSU crystals with the cell membrane can also lead to pyroptosis, a form of programmed cell death characterized by pore formation in the plasma membrane and the release of cytosolic contents, including mature IL-1β. jrd.or.kr

Table 3: Effects of this compound on Cellular Membranes

Effect Mechanism Cell Type(s) Experimental Finding
Phagolysosomal Rupture Mechanical perforation by internalized crystals. Neutrophils, Macrophages Release of lysosomal contents into the cytoplasm, triggering cell death and inflammasome activation. nih.govfrontiersin.orgaai.org
Plasma Membrane Lysis Direct interaction of crystals with the outer membrane. Neutrophils, Erythrocytes Crystal-induced hemolysis and cell death, particularly in the absence of serum. nih.govresearchgate.net
Increased Permeability Alteration of membrane structure, "pore" formation. Erythrocytes, General membranes Inhibition of lysis by membrane protein crosslinkers suggests a role for protein mobility in pore formation. nih.govnih.gov
Pyroptosis Inflammasome-dependent cell death. Macrophages Formation of pores in the plasma membrane facilitates the release of IL-1β and other cytosolic contents. jrd.or.kr

Computational and Theoretical Investigations of Sodium Urate Systems

Molecular Dynamics Simulations of Sodium Urate in Solution and at Interfaces

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of this compound at the atomic level, providing insights into its interactions in solution and at interfaces. These simulations model the movement and interactions of individual atoms and molecules over time, governed by the principles of classical mechanics.

In aqueous solutions, MD simulations have been employed to study the aggregation patterns of urate and related molecules. acs.orgmdpi.com For instance, simulations can reveal how this compound molecules interact with each other and with surrounding water molecules, leading to the formation of clusters that are precursors to crystal nucleation. acs.org These studies often analyze parameters such as radial distribution functions, cluster size, and solvent-accessible surface area to characterize the self-assembly process. mdpi.com The simulations can elucidate the roles of different forces, such as hydrophobic and electrostatic interactions, in driving the aggregation of this compound. acs.orgmdpi.com

At interfaces, such as between a this compound crystal and the surrounding solution, MD simulations provide a detailed picture of crystal growth and dissolution processes. rsc.orgnih.gov Researchers can model the addition or removal of urate and sodium ions from the crystal lattice, offering a molecular-level understanding of these phenomena. nih.gov For example, simulations have been used to investigate the growth of monothis compound monohydrate (MSUM) crystals under conditions mimicking physiological environments. rsc.org These simulations can track the formation of new crystal layers and the alignment of molecules on the crystal surface. rsc.org

Furthermore, MD simulations are utilized to explore the interactions between this compound and other molecules, such as potential inhibitors of crystal growth. nih.govresearchgate.net By simulating the binding of these molecules to the surface of a this compound crystal, researchers can understand the mechanisms by which they may prevent or slow down crystal formation. nih.gov All-atom MD simulations in explicit solvents and membrane bilayers have been used to study the binding of inhibitors to the urate transporter URAT1, which plays a key role in urate reabsorption. nih.gov

Table 1: Key Parameters Investigated in Molecular Dynamics Simulations of this compound Systems

ParameterDescriptionRelevance to this compound Research
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a reference particle.Elucidates the local structure and ordering of water molecules and ions around sodium and urate ions.
Cluster Size Analysis Tracks the formation and size of aggregates of this compound molecules over the course of a simulation.Provides insights into the initial stages of nucleation and crystal formation. mdpi.com
Solvent-Accessible Surface Area (SASA) Measures the surface area of a molecule that is accessible to a solvent.Helps to understand the hydrophobic interactions and the extent to which this compound aggregates are exposed to the surrounding solution. mdpi.com
Hydrogen Bonding Analysis Identifies and quantifies the formation of hydrogen bonds between molecules.Crucial for understanding the interactions between urate anions, water molecules, and potential inhibitors. mdpi.com
Non-bond Interaction Energies Calculates the electrostatic and van der Waals interaction energies between different components of the system.Determines the primary driving forces for aggregation and binding events. mdpi.com
Root Mean Squared Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule and a reference structure.Used to assess the stability of inhibitor binding to proteins like URAT1. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, bonding, and reactivity of this compound at a fundamental level. 14.139.47rsdjournal.orgmdpi.com These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide detailed information about the distribution of electrons within a molecule and the nature of the chemical bonds. rsdjournal.orguol.de

DFT calculations have been used to analyze the electronic structure of monothis compound, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). 14.139.47 The energies and shapes of these orbitals are critical for understanding the molecule's chemical reactivity and its ability to interact with other species. By examining the electronic properties, researchers can gain insights into the stability of different forms of urate and the nature of the bonds within the crystal structure. 14.139.47researchgate.net

These computational methods are also employed to study the interactions between this compound and other molecules, such as water or potential crystallization inhibitors. researchgate.netmdpi.com By calculating the binding energies and analyzing the intermolecular forces, scientists can predict the strength and nature of these interactions. researchgate.net For example, DFT can be used to investigate the hydrogen bonding networks that play a crucial role in the structure of this compound monohydrate crystals and their interactions with the aqueous environment. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations can provide valuable data for interpreting experimental results, such as vibrational spectra (infrared and Raman). 14.139.47d-nb.info By calculating the theoretical vibrational frequencies of this compound, researchers can assign the peaks observed in experimental spectra to specific molecular motions, leading to a more complete understanding of the compound's structure and bonding. 14.139.47

Table 2: Applications of Quantum Chemical Calculations in this compound Research

ApplicationDescriptionKey Insights for this compound
Electronic Structure Analysis Calculation of molecular orbitals (HOMO, LUMO), electron density, and electrostatic potential.Provides understanding of reactivity, stability, and interaction sites of the this compound molecule. 14.139.47mdpi.com
Bonding Analysis Characterization of the nature and strength of chemical bonds within the this compound crystal and in its interactions with other molecules.Elucidates the forces holding the crystal lattice together and the mechanisms of inhibitor binding. mdpi.com
Calculation of Molecular Properties Prediction of properties such as dipole moment, polarizability, and vibrational frequencies.Aids in the interpretation of experimental data (e.g., spectroscopy) and provides a deeper understanding of the molecule's physical and chemical behavior. researchgate.netd-nb.info
Interaction Energy Calculations Determination of the binding energies between this compound and other molecules (e.g., water, inhibitors).Quantifies the strength of interactions and helps in the rational design of molecules that can modulate this compound crystallization. researchgate.net

Machine Learning and AI Applications in Urate Research

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in urate research to analyze complex datasets and develop predictive models for conditions associated with this compound, such as gout and hyperuricemia. nih.govmdpi.comnih.gov These advanced computational techniques can identify patterns and relationships in data that may not be apparent through traditional statistical methods. nih.gov

One major application of ML is in the development of prediction models for gout and hyperuricemia. nih.govnih.gov Researchers have used various ML algorithms, such as decision trees, random forests, and artificial neural networks, to analyze demographic, clinical, and laboratory data to predict an individual's risk of developing these conditions. mdpi.comnih.govresearchgate.net For example, a decision tree model was developed to predict monothis compound deposition in the first metatarsophalangeal joint based on factors like disease duration, glomerular filtration rate (GFR), and serum uric acid levels. nih.gov

Furthermore, ML and AI are contributing to the discovery of biomarkers and a deeper understanding of the pathophysiology of gout. mdpi.comclinexprheumatol.org By analyzing large datasets, these methods can identify key factors and biomarkers associated with the progression of the disease. mdpi.com For instance, ML models have been used to identify factors associated with renal function impairment in patients with gouty arthritis. mdpi.comresearchgate.net AI is also being applied to the automated analysis of medical images, such as ultrasound, to aid in the diagnosis and monitoring of gout. clinexprheumatol.org

Table 4: Machine Learning and AI Applications in Urate-Related Research

Application AreaAI/ML Techniques UsedExamples of Research Findings
Disease Prediction Decision Trees, Random Forests, XGBoost, Artificial Neural Networks. mdpi.comnih.govnih.govDeveloped models to predict the risk of gout in hyperuricemic individuals and the deposition of monothis compound crystals. nih.govnih.gov
Gout Management AI-based management systems integrating patient data. medscape.comresearchgate.netAI systems have been associated with better achievement of target serum urate levels and reduced incidence of chronic kidney disease. medscape.comresearchgate.net
Biomarker Discovery Various machine learning algorithms for analyzing clinical and metabolomics data. mdpi.comclinexprheumatol.orgIdentified key factors like creatinine, urea, and hemoglobin levels as important in the pathophysiology of gouty arthritis. mdpi.comresearchgate.net
Medical Image Analysis Convolutional Neural Networks. clinexprheumatol.orgTraining of AI systems to identify tophi in ultrasound images for improved diagnosis and monitoring. clinexprheumatol.org
Hyperuricemia Prediction Naïve Bayes, Random Forest Classification. nih.govMachine learning models showed superior performance compared to conventional logistic regression for predicting hyperuricemia. nih.gov

Synthetic Methodologies and Preparative Techniques for Sodium Urate Research

Laboratory Synthesis of Sodium Urate Monohydrate Crystals

The laboratory synthesis of monothis compound (MSU) monohydrate crystals is fundamental for research into gout and other urate-related conditions. These synthetic crystals serve as essential tools for investigating the inflammatory pathways triggered by crystal deposition in joints and tissues. scielo.brnih.gov The ability to reliably produce MSU crystals in a laboratory setting allows for controlled experiments that would not be possible with naturally occurring crystals from patients.

Controlled precipitation is a common and effective technique for synthesizing this compound monohydrate crystals. This method generally involves the reaction of uric acid with a sodium-containing solution under specific conditions to induce the formation of crystals. scielo.brijcrt.org

One established protocol involves dissolving uric acid in a sodium hydroxide (B78521) (NaOH) solution at an elevated temperature, typically around 60°C, with continuous stirring. ijcrt.org The pH of the resulting alkaline solution is then carefully neutralized to approximately 7.2 by adding hydrochloric acid (HCl). ijcrt.org Following neutralization, the solution is allowed to cool, which reduces the solubility of this compound and promotes crystal growth. ijcrt.orgnih.gov The cooling process can be controlled to influence crystal size and quality, with slower cooling, such as refrigeration at 5°C overnight or allowing the solution to stand at room temperature, generally yielding better-formed crystals. ijcrt.org

The wet chemical precipitation technique is a versatile approach that allows for the synthesis of MSU crystals. ijcrt.org By carefully controlling parameters such as reactant concentrations, temperature, and pH, researchers can influence the resulting crystal characteristics. unal.edu.co For instance, the concentration of sodium ions and the pH of the solution are known to affect the solubility of urate and the nucleation of crystals. nih.gov

Different variations of the precipitation method have been described, including acid titration, alkali titration, and neutralization methods. scielo.br The alkali titration method, for example, involves dissolving uric acid in a heated NaOH solution and then allowing it to cool and crystallize. scielo.br This method has been reported to yield a higher quantity of MSU crystals compared to neutralization and acid titration methods. scielo.br

A comparison of these precipitation methods reveals variations in the resulting crystal length and uniformity. For example, crystals prepared by acid titration have been found to be longer on average but less uniform in length compared to those prepared by alkali titration and neutralization. scielo.br

Table 1: Comparison of MSU Crystal Preparation Procedures

MethodKey ReagentsReported Crystal Length (average)Reported Yield (g/1g uric acid)
Acid TitrationUric acid, NaOH, HCl126.83 ± 6.31 μm0.51 ± 0.03
Alkali TitrationUric acid, NaOH94.83 ± 6.62 μm0.69 ± 0.05
NeutralizationUric acid, NaOH, HCl87.83 ± 6.97 μm0.46 ± 0.04

Data sourced from a comparative study on MSU crystal preparation methods. scielo.br

The gel growth technique offers an alternative method for synthesizing monothis compound monohydrate crystals, particularly for studies where controlled growth and specific morphologies are desired. pjps.pkresearchgate.net This method mimics certain physiological conditions by providing a viscous medium for crystal formation. pjps.pk The gel acts as a matrix where the reactants can slowly diffuse and react, leading to the growth of well-defined crystals. pjps.pk

A common approach involves the use of a single diffusion gel technique. pjps.pkresearchgate.net In this method, a gel is prepared, typically using sodium metasilicate (B1246114) solution. pjps.pk The specific gravity and pH of the gel are carefully controlled. For instance, a sodium metasilicate solution with a specific gravity of 1.06 can be mixed with NaOH and acetic acid to achieve a desired pH, such as between 5.18 and 5.21. pjps.pkresearchgate.net

Once the gel has set, a solution containing uric acid is gently poured on top. pjps.pk The uric acid then diffuses into the gel, where it reacts with the sodium ions present to form monothis compound crystals. pjps.pk The growth of the crystals can be observed over several days or weeks. pjps.pk This technique allows for the formation of various crystal morphologies, including needle-like, spherulite, arboresque, and dumbbell shapes. pjps.pk

The gel growth method is considered a simple and inexpensive in vitro technique that provides crystals of different sizes and morphologies, allowing for the practical observation of crystal growth stages. pjps.pk However, predicting the exact size, quality, and quantity of the growing crystals can be challenging. pjps.pk

Table 2: Typical Parameters for Gel Growth of MSU Crystals

ParameterValue/Description
Gel MaterialSodium metasilicate solution
Specific Gravity of Gel1.05 - 1.06
pH of Gel4.5 - 5.21
Supernatant SolutionUric acid solution (e.g., 0.07M)
TemperatureAmbient (e.g., 25 ± 2°C)
Observation Period7 to 40 days

Data compiled from various studies on gel growth techniques. ijcrt.orgpjps.pkresearchgate.net

Preparation of Size- and Morphology-Controlled this compound Crystals for Experimental Studies

The ability to control the size and morphology of synthetic monothis compound (MSU) crystals is crucial for experimental studies, as these properties can significantly influence the biological and inflammatory responses they elicit. nih.gov Research has shown that variations in crystal size, shape, and surface characteristics can impact crystal-cell interactions. nih.gov

Researchers have also explored the synthesis of MSU nanoparticles using wet chemical methods. researchgate.net One such method involves heating an aqueous solution of NaOH to 70°C and then adding uric acid. researchgate.net This process can yield nanoparticles with an average size of around 40 nm. researchgate.net

The morphology of MSU crystals can range from granular to needle-like. sci-hub.se Studies have investigated the initial stages of MSU crystal precipitation and found that granular crystals can form initially, which then may transition to the more commonly observed needle-like morphology. sci-hub.se The concentration of uric acid and the duration of the reaction can influence which morphology is predominant. sci-hub.se

The gel growth technique also provides a means to generate MSU crystals with diverse morphologies. pjps.pk By varying the conditions within the gel matrix, such as pH and reactant concentrations, different crystal habits, including needles, spherulites, and more complex structures, can be obtained. pjps.pk

Purification and Quality Control of Synthesized this compound Samples

Following the synthesis of this compound crystals, a thorough purification and quality control process is essential to ensure the reliability and reproducibility of experimental results. nih.gov This process typically involves washing the crystals to remove any unreacted reagents or byproducts and then verifying their identity and purity through various analytical techniques. ijcrt.orgnih.gov

A common purification step involves washing the synthesized crystals multiple times. ijcrt.orgnih.gov This can be done by carefully removing the supernatant liquid after the crystals have settled or by using centrifugation to separate the crystals from the solution. ijcrt.orgnih.gov The crystals are then often washed with solvents such as ethanol (B145695) and dried. scielo.brnih.gov For studies that are sensitive to endotoxins, the crystals may be sterilized by dry heat, for example, by heating at 180°C for 2 hours. scielo.br

Several analytical techniques are employed for the quality control of synthesized this compound samples:

Microscopy: Polarized light microscopy is a fundamental tool for confirming the characteristic needle-like shape and negative birefringence of MSU crystals. ijcrt.orgnih.gov Scanning electron microscopy (SEM) can provide more detailed information about the morphology and size distribution of the crystals. sci-hub.se

X-ray Diffraction (XRD): Powder XRD is used to confirm the crystalline structure of the synthesized material. ijcrt.orgthescipub.com The resulting diffraction pattern can be compared to known standards for monothis compound monohydrate to verify its identity. thescipub.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the chemical composition of the this compound crystals and the presence of water of hydration. ijcrt.orgthescipub.com

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) can be used to determine the thermal stability of the crystals and to quantify the amount of water of crystallization. researchgate.netsilae.it TGA typically shows that MSU monohydrate is stable up to around 100°C and loses its water of crystallization at higher temperatures. silae.it

Advanced Analytical Methodologies in Sodium Urate Research

Spectrophotometric and Colorimetric Assays for Urate Quantification in Research Samples

Spectrophotometric and colorimetric assays are fundamental techniques for quantifying urate concentrations in research samples. These methods are often based on the enzymatic activity of uricase or the chemical reactions of uric acid.

A common approach involves the use of the enzyme uricase, which catalyzes the oxidation of uric acid to allantoin, producing hydrogen peroxide (H₂O₂) as a byproduct. dairyknowledge.innih.gov The subsequent quantification of H₂O₂ using a chromogenic substrate allows for the indirect measurement of uric acid. For instance, one method involves the reaction of H₂O₂ with 4-aminodiphenylamine diazonium sulfate (B86663) (variamine blue RT salt), resulting in a color change that can be measured spectrophotometrically at a maximum absorbance of 269 nm. omicsonline.org Another variation uses a chromogen like amino-antipyrine and dichloro-hydroxybenzene sulfonate, which reacts with H₂O₂ in the presence of peroxidase to form a red-colored complex with an absorbance peak at 505 nm. biolabo.fr

Non-enzymatic colorimetric methods have also been developed. One such assay is based on the reduction of Fe(III) to Fe(II) by uric acid, followed by the chelation of Fe(II) with ferrozine (B1204870) to produce a magenta-colored complex. nih.govtandfonline.com The intensity of this color is proportional to the uric acid concentration and can be quantified. nih.gov Another innovative colorimetric method utilizes silver oxide-modified activated carbon nanoparticles. rsc.org In this system, the nanoparticles act as a peroxidase mimic, catalyzing the oxidation of a chromogenic substrate in the presence of H₂O₂. The addition of uric acid inhibits this reaction, leading to a measurable change in color intensity. rsc.org

Uric acid itself exhibits a characteristic UV absorbance peak at approximately 293 nm. dairyknowledge.in This property can be directly used for quantification, though its specificity can be limited by other UV-absorbing compounds in the sample. dairyknowledge.in To enhance specificity, a differential measurement can be performed. The initial absorbance of the sample is measured at 293 nm, and then the sample is treated with uricase to degrade the uric acid. dairyknowledge.in A second absorbance reading is taken, and the decrease in absorbance is directly proportional to the initial uric acid concentration. dairyknowledge.in

The choice of a specific spectrophotometric or colorimetric assay depends on factors such as the required sensitivity, the sample matrix, and the presence of potential interfering substances. For example, substances like ascorbic acid, urea, and glucose can interfere with some assays. omicsonline.org

Interactive Data Table: Comparison of Spectrophotometric and Colorimetric Assays for Urate Quantification

Assay PrincipleChromogenic System/WavelengthKey FeaturesPotential Interferences
Uricase-based, H₂O₂ detectionVariamine Blue RT Salt (269 nm) omicsonline.orgSimple, enzymatic specificity. omicsonline.orgAscorbic acid, urea, glucose. omicsonline.org
Uricase-based, H₂O₂ detectionAmino-antipyrine/dichloro-hydroxybenzene sulfonate (505 nm) biolabo.frForms a stable red-colored complex. biolabo.frNot specified.
Uricase-based, direct UVUV absorbance at 293 nm dairyknowledge.inDirect measurement, no additional reagents for detection. dairyknowledge.inOther UV-absorbing compounds. dairyknowledge.in
Fe(III) reduction by uric acidFe(II)-ferrozine complex nih.govtandfonline.comNon-enzymatic, cost-effective. nih.govNot specified.
Nanoparticle-basedSilver oxide-modified activated carbon with TMB (652 nm) rsc.orgHigh sensitivity, low detection limit. rsc.orgNot specified.

Chromatographic Techniques for Urate Species Separation and Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation and quantification of uric acid and its related species in complex biological matrices. sielc.comrjptonline.orgnih.govresearchgate.netd-nb.infowiley.comresearchgate.netnih.gov These methods offer high sensitivity and specificity, allowing for the accurate determination of urate concentrations even in the presence of other compounds. rjptonline.orgnih.govd-nb.info

Reverse-phase HPLC (RP-HPLC) is a commonly employed method. In this technique, a non-polar stationary phase, such as a C18 column, is used with a more polar mobile phase. rjptonline.orgakjournals.com Uric acid, being a polar molecule, has a relatively short retention time. A typical mobile phase might consist of a mixture of a buffer solution, like sodium acetate (B1210297) or phosphate (B84403) buffer, and an organic modifier, such as acetonitrile (B52724) or methanol. rjptonline.orgakjournals.com Detection is often achieved using a UV detector, with the wavelength set to the absorbance maximum of uric acid, which is typically around 284-292 nm. rjptonline.orgd-nb.infoakjournals.com

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (MS). nih.govwiley.com HPLC-MS/MS provides structural information and allows for the identification and quantification of analytes with a high degree of confidence. nih.gov This is particularly useful for analyzing complex samples where co-eluting peaks might interfere with UV detection. nih.gov

Hydrophilic interaction chromatography (HILIC) is another chromatographic mode that has been successfully applied to uric acid analysis. wiley.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar compounds like uric acid. wiley.com

The development of ultra-performance liquid chromatography (UPLC) has further improved the speed and efficiency of urate analysis. akjournals.com UPLC systems use columns with smaller particle sizes, resulting in higher resolution and faster separation times compared to traditional HPLC. akjournals.com

Interactive Data Table: Overview of Chromatographic Methods for Urate Analysis

TechniqueStationary PhaseMobile Phase ExampleDetection MethodKey Advantages
RP-HPLC rjptonline.orgakjournals.comC18 rjptonline.orgakjournals.comSodium acetate buffer:acetonitrile (95:5 v/v) rjptonline.orgUV (285 nm) rjptonline.orgRobust, widely available.
RP-HPLC d-nb.infoNot specifiedNot specifiedUV (292 nm) d-nb.infoHigh precision and accuracy. d-nb.info
UPLC akjournals.comBEH Amide akjournals.comAcetonitrile:0.1% acetic acid (90:10 v/v) akjournals.comUV (284 nm) akjournals.comFast analysis, high resolution. akjournals.com
HPLC-ESI-MS/MS nih.govNot specifiedNot specifiedElectrospray Ionization-Tandem Mass Spectrometry nih.govHigh sensitivity and specificity. nih.gov
HILIC wiley.comNot specifiedNot specifiedMass Spectrometry wiley.comImproved retention for polar compounds. wiley.com

Biomineralization Assays and Crystal Formation Studies in Mimetic Environments

Understanding the mechanisms of sodium urate crystallization is fundamental to elucidating its role in pathological conditions. Researchers utilize various in vitro biomineralization assays that mimic physiological environments to study the nucleation and growth of this compound crystals. mdpi.compjps.pkresearchgate.netnih.govnih.govacs.org

These assays often involve creating supersaturated solutions of uric acid in a medium that simulates biological fluids like synovial fluid or urine. mdpi.comresearchgate.net The composition of these mimetic solutions is carefully controlled, and factors such as pH, temperature, and the presence of other biological molecules like albumin and hyaluronic acid can be varied to investigate their effects on crystallization. mdpi.comresearchgate.netnih.gov

One common method is the single diffusion gel technique, where a gel matrix, such as sodium metasilicate (B1246114), is used to control the diffusion of reactants and slow down the crystallization process, allowing for the observation of crystal growth over time. pjps.pk The morphology, size, and number of crystals formed can be analyzed to assess the impact of different experimental conditions. pjps.pk

Kinetic-turbidimetric crystallization assays are also employed to monitor the formation of crystals in real-time. mdpi.comresearchgate.net In this method, the turbidity of a supersaturated urate solution is measured over time. An increase in turbidity indicates the formation and growth of crystals. mdpi.com This technique is useful for studying the kinetics of crystallization and for screening potential inhibitors or promoters of crystal formation. mdpi.comresearchgate.net

The influence of various factors on this compound crystallization has been investigated using these assays. For example, studies have shown that a decrease in temperature and pH can promote the nucleation of monothis compound crystals. nih.gov The presence of certain biological macromolecules can also have a significant impact; for instance, some studies suggest that albumin can act as a nucleating agent, promoting crystal formation. researchgate.net

Advanced Imaging Techniques for Research Applications (excluding clinical diagnostic interpretation)

Advanced imaging techniques are indispensable tools for visualizing the morphology and structure of this compound crystals at the micro- and nanoscale, providing insights into their formation and growth mechanisms. These techniques are used purely for research purposes and are distinct from their applications in clinical diagnostics. nih.govbmj.comgeorgetown.edunih.govajronline.orgresearchgate.netrsc.orgmdpi.comresearchgate.netnih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of this compound crystals. pjps.pkgeorgetown.eduresearchgate.net SEM allows researchers to observe the detailed morphology of crystals, including their shape, size, and surface features. georgetown.eduresearchgate.net For instance, SEM has been used to visualize the needle-like morphology of monothis compound monohydrate crystals. georgetown.edu

Atomic Force Microscopy (AFM) is another powerful technique for studying the surface of this compound crystals with nanoscale resolution. georgetown.edursc.orgmdpi.com AFM can be used to image the crystal surface in situ, in a liquid environment that mimics physiological conditions. georgetown.edursc.org This allows researchers to observe the dynamic processes of crystal growth and dissolution in real-time. georgetown.edu AFM has been used to study the growth of monothis compound crystals on a single crystal surface, revealing details about the mechanism of island nucleation and growth. georgetown.edu

Polarized Light Microscopy is a fundamental technique for identifying and characterizing crystalline materials. While it is a gold standard in clinical settings for identifying monothis compound crystals in synovial fluid, it is also a valuable research tool for observing crystal morphology and growth patterns in vitro. pjps.pkresearchgate.net

These advanced imaging techniques, often used in combination, provide a comprehensive understanding of the structure and formation of this compound crystals, which is crucial for developing strategies to control their pathological crystallization.

Emerging Research Themes and Future Directions for Sodium Urate Studies

Nanoscale Sodium Urate Phenomena and Applications

Recent research has delved into the world of nanoscale this compound, recognizing that the initial stages of crystal formation likely begin at this level. researchgate.net Understanding these nanoscale phenomena is critical, as these initial particles can grow into the larger micro-particles that cause inflammation in joints. researchgate.net

Scientists have successfully synthesized monothis compound nanoparticles using methods like wet chemical precipitation. researchgate.netijcrt.org Characterization of these nanoparticles has revealed important structural and physical properties. For instance, studies using powder X-ray diffraction (XRD) have confirmed a triclinic crystal structure for MSU nanoparticles, with an average particle size estimated to be around 40 nm. researchgate.netijcrt.org Transmission electron microscopy (TEM) has further shown that these nanoparticles often have at least one dimension falling within the 20 to 60 nm range. researchgate.net Thermal analysis indicates that MSU nanoparticles may have slightly higher thermal stability compared to their bulk counterparts and are associated with approximately 1.5 water molecules. researchgate.net

The exploration of nanoscale this compound is not purely fundamental; it also opens doors to new applications. Nanoparticles are being investigated for their potential in treating gouty arthritis. nih.gov Self-propelled nanomotors, for example, have been developed using amine-functionalized hollow mesoporous silica (B1680970) nanoparticles loaded with uricase and sodium citrate. researchgate.net These nanomotors can be actuated by the enzymatic degradation of uric acid, allowing them to move within a joint cavity to degrade uric acid and simultaneously eliminate the harmful byproduct, hydrogen peroxide. researchgate.net This approach has shown therapeutic potential in animal models of gout. researchgate.net Systematic reviews and meta-analyses suggest that various types of nanoparticles can effectively and safely reduce uric acid levels in animal models, highlighting their potential as future preclinical medications for gouty arthritis. nih.gov Research also suggests that the initial formation of uric acid particles in vivo may involve an amorphous, non-crystalline phase at the nanoscale, which then transforms into crystalline micro-sized particles. acs.org

Properties of Synthesized Monothis compound (MSU) Nanoparticles
PropertyFindingTechnique UsedReference
Crystal StructureTriclinicPowder X-ray Diffraction (XRD) researchgate.netijcrt.org
Average Particle Size (XRD)~40 nmPowder X-ray Diffraction (XRD) researchgate.net
Particle Size Range (TEM)20 - 60 nmTransmission Electron Microscopy (TEM) researchgate.net
Associated Water Molecules~1.5Thermal Analysis researchgate.net

Interdisciplinary Approaches Integrating Materials Science, Chemistry, and Experimental Biology

The complex nature of this compound crystallization and its biological impact necessitates a move beyond siloed research. A growing trend involves interdisciplinary approaches that merge materials science, chemistry, and experimental biology to gain a comprehensive understanding. researchgate.netnih.gov This integration allows for a multi-faceted investigation, from the fundamental chemistry of crystal formation to the material properties of the crystals and their interactions with biological systems. harvard.edu

Materials science provides the tools to characterize the structural and physical properties of MSU crystals. harvard.edu Techniques like X-ray diffraction and electron microscopy are fundamental to understanding the triclinic structure and morphology of these crystals. researchgate.netnih.gov Chemical principles, meanwhile, are essential for explaining the physicochemical processes of crystallization, including factors like pH, temperature, and the concentration of urate and sodium ions that drive nucleation and growth. nih.govresearchgate.net

Experimental biology then connects these fundamental properties to their pathological effects. For example, studies have investigated how proteins like albumin might influence MSU nucleation. Research has shown that human serum albumin can accelerate the nucleation of MSU crystals, particularly at a pH above 7.5, and that it interacts preferentially with specific crystal faces. semanticscholar.org This suggests a mechanism where structured protein domains stabilize incipient crystal nuclei, a finding that bridges chemistry, materials science (crystal faces), and biology (proteins). semanticscholar.org Understanding the crystallization pathway of monothis compound monohydrate (MSUM) in biomimetic environments is another key area. Research using a combination of microscopic and spectroscopic techniques has proposed a nonclassical crystallization mechanism involving the formation of fibril-like amorphous nanosized subunits that later undergo a phase transition to filamentous crystals. acs.org

This synergistic approach is crucial for developing novel therapeutic strategies. For instance, by understanding the specific chemical interactions at the crystal surface, "tailor-made" additives can be designed to inhibit crystal growth. Studies have explored how molecules like 1,3-dimethyluric acid and xanthine (B1682287) can alter the morphology of MSU spherulites, a finding confirmed through theoretical calculations of their interactions with different crystal faces. rsc.org

Development of Novel Experimental Models for Urate-Related Research

To better understand the mechanisms of urate-related diseases and to screen potential therapies, researchers are continuously developing more sophisticated and relevant experimental models. wuxibiology.com These models range from in vitro systems that mimic specific biological environments to advanced animal models that replicate the complexities of human disease. drugtargetreview.comnih.gov

In the realm of animal models, significant progress has been made. While acute models involving the direct injection of MSU crystals have long been used, there is a push to create chronic models that more accurately reflect the progressive nature of human gout. wuxibiology.combmj.comthno.org One such novel chronic mouse model involves moderately increasing serum uric acid levels through daily injections of a low dose of potassium oxonate, combined with a high-fat diet and acetic acid injections to facilitate MSU crystal formation. bmj.com This model successfully replicates many clinical and pathological features of human gout. bmj.com Other established models include potassium oxonate-induced hyperuricemia and various methods of inducing gouty arthritis in mice, rats, and rabbits. wuxibiology.comnih.gov

However, a key limitation of many animal models is that most animals, unlike humans, express the enzyme uricase, which breaks down uric acid into a more soluble compound. drugtargetreview.com This fundamental biological difference has spurred the development of human-based in vitro and ex vivo models. drugtargetreview.com Three-dimensional (3D) cell-based systems are emerging as powerful tools. For example, researchers are using hemodynamic 3D liver cell systems exposed to high levels of uric acid to induce a gout phenotype, which can then be analyzed to identify disease pathways and potential drug targets. drugtargetreview.com Synovial organoids are another innovative model, offering a translucent, tissue-like structure that allows for dynamic tracking of MSU crystal deposition in a setting that mimics the joint synovium. nih.gov Other in vitro approaches include using gel growth techniques to study the morphology and aggregation patterns of MSU crystals under controlled conditions. researchgate.net

Overview of Experimental Models in this compound Research
Model TypeDescriptionKey Application/FindingReference
Chronic Mouse ModelLow-dose potassium oxonate, high-fat diet, and acetic acid injections.Replicates pathological progression of human gout. bmj.com
Acute Animal ModelsDirect injection of MSU crystals into joints or other sites.Study of acute inflammatory responses. wuxibiology.comthno.org
3D Liver Cell SystemHuman liver cells exposed to high uric acid levels in a hemodynamic system.Modeling the gout phenotype for drug discovery. drugtargetreview.com
Synovial Organoids3D culture of synovial cells forming an organ-like structure.Spatiotemporal observation of MSU crystal deposition. nih.gov
In Vitro Gel SystemsCrystallization of MSU within a gel matrix.Studying crystal growth patterns and morphology. researchgate.net

Advancements in In Situ Monitoring of this compound Processes

A significant leap forward in this compound research is the ability to observe crystallization and cellular interactions in real-time and in their natural context (in situ). These advancements provide unprecedented insights into the dynamic processes that were previously inferred from static images or bulk measurements.

Optical diffraction tomography (ODT) is a powerful, label-free technique that is being applied to this field. researchgate.netnih.gov ODT measures the three-dimensional (3D) refractive index (RI) of a sample, allowing for the visualization of unlabeled intracellular components. nih.gov Researchers have successfully used ODT to detect intracellular MSU crystals within synovial leukocytes from gout patients. researchgate.net The technique can distinguish the high-RI MSU crystals from other cellular structures and has been used for time-lapse imaging to observe the entry of synthetic MSU crystals into macrophages. researchgate.netnih.gov This provides a quantitative method to identify crystals and observe their interaction with immune cells without the need for labels or fixatives that could alter the process. researchgate.net

Stimulated Raman Scattering (SRS) microscopy is another label-free chemical imaging technique enabling the in situ tracking of MSU crystal deposition. nih.gov By leveraging the translucent nature of synovial organoids, SRS microscopy allows for the spatiotemporal observation of the entire deposition process. nih.gov Studies using this method have identified a critical 12-hour window for substantial MSU crystal deposition in the lining layer of the synovium and have monitored changes in cell morphology in real-time as they respond to the crystals. nih.gov

These advanced monitoring techniques are crucial for understanding the kinetics of crystallization. Studies investigating the pathological crystallization pathway of monothis compound monohydrate have used time-resolved dynamic light scattering and small-angle X-ray scattering to reveal the formation of fibril-like nanoprecursors in the very early stages of nucleation and to follow their structural evolution over time. acs.org This level of detailed, real-time observation is essential for building accurate models of how and why this compound crystals form and cause disease in the body.

Q & A

Q. What experimental models are recommended for studying sodium urate crystallization dynamics in renal pathophysiology?

Use this compound-induced HEK293T cell models to assess urate transport kinetics, combined with this compound overload assays to monitor cellular urate fluctuations . For crystallization studies, employ dynamic light scattering (DLS) to detect nucleation precursors and cluster stability under varying sodium concentrations .

Q. How do sodium-dependent transporters influence urate reabsorption in hyperuricemia?

Investigate apical transporters like URAT1 (SLC22A12) and SLC17A4 via knockout models. Measure urinary urate/creatinine ratios in SLC22A12-deficient mice to quantify reabsorption efficiency . Validate sodium's role using renal tubular cell assays with controlled Na⁺-K⁺-ATPase inhibition .

Q. What dietary factors should be controlled in clinical studies of this compound crystallization?

Restrict sodium intake to ≤3 g/day and monitor urinary citrate levels via 24-hour urine analysis. Use hyperuricosuric calcium oxalate stone disease cohorts to assess urate excretion thresholds (≤500 mg/day) .

Advanced Research Questions

Q. How can contradictory findings in genetic association studies of this compound transporters be resolved?

Apply locus-specific stratification (LSS) to disentangle independent genetic signals (e.g., SLC17A4 vs. SLC16A9). Combine genome-wide risk prediction scoring (GRPS) with functional validation, such as overexpression in HEK293T cells under this compound stress .

Q. What methodologies elucidate the inhibition of this compound nucleation by xanthine derivatives?

Integrate density functional theory (DFT) calculations to quantify binding energies between urate anions and inhibitors (e.g., xanthine ions). Validate with DLS to measure reduced cluster sizes (e.g., from 750 nm to 520 nm) under xanthine exposure .

Q. How can multi-omics data improve mechanistic insights into this compound regulation?

Link genome-wide association studies (GWAS) loci (e.g., rs1165183 in SLC17A4) with transcriptomic profiling of renal tissues and proteomic analysis of urate transporters. Use Mendelian randomization to assess causal relationships between serum urate levels and comorbidities .

Methodological Design Questions

Q. How to design a cohort study analyzing this compound's role in chronic kidney disease (CKD)?

Structure the study using the PICOT framework:

  • Population : CKD patients with hyperuricemia.
  • Intervention : Sodium intake modulation.
  • Comparison : Normouricemic CKD controls.
  • Outcome : Urinary sodium excretion, serum urate levels.
  • Time : Longitudinal monitoring over 12–24 months .

Q. What statistical approaches are optimal for analyzing contradictory urate transporter data?

Use multivariate regression to adjust for confounders (e.g., sodium intake, renal function). Apply meta-analysis to harmonize GWAS datasets, prioritizing loci with -log10(p-value) > 148 (e.g., SLC17A4) .

Data Interpretation Questions

Q. How to reconcile discrepancies between in vitro and in vivo this compound transport findings?

Conduct cross-species validation: Compare HEK293T cell assays (in vitro) with murine SLC17A4 knockout models (in vivo). Use isotopic urate tracing to quantify transporter activity across models .

Q. What experimental controls are critical in this compound crystallization studies?

Include sodium-free buffers to isolate sodium's electrostatic effects on urate clustering. Use synchrotron X-ray diffraction to validate crystal structures (e.g., P1 space group with Na/O interactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.